sodium;3,5-diacetamido-2,4,6-triiodobenzoate
Description
Sodium;3,5-diacetamido-2,4,6-triiodobenzoate is a chemical compound with the molecular formula C11H8I3N2NaO4 and a molecular weight of 635.9 g/mol . It is known for its use as a contrast agent in medical imaging, particularly in X-ray and computed tomography (CT) scans . The compound contains three iodine atoms, which are responsible for its high radiopacity, making it effective in enhancing the contrast of images.
Properties
IUPAC Name |
sodium;3,5-diacetamido-2,4,6-triiodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9I3N2O4.Na/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;/h1-2H3,(H,15,17)(H,16,18)(H,19,20);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYOIOAKZLALAP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8I3N2NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3,5-diacetamido-2,4,6-triiodobenzoate typically involves the iodination of a benzoic acid derivative followed by acetylation and neutralization with sodium hydroxide . One common method involves the following steps:
Iodination: A benzoic acid derivative is iodinated using iodine and an oxidizing agent such as nitric acid.
Acetylation: The iodinated product is then acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Neutralization: The acetylated product is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Iodination: Large quantities of the benzoic acid derivative are iodinated in industrial reactors.
Continuous Acetylation: The iodinated product is continuously fed into acetylation reactors.
Automated Neutralization: The acetylated product is neutralized in automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Sodium;3,5-diacetamido-2,4,6-triiodobenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of iodine atoms.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as thiols or amines, typically under mild conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Hydrolysis Products: Hydrolysis results in the formation of the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
Sodium;3,5-diacetamido-2,4,6-triiodobenzoate has several scientific research applications:
Medical Imaging: As a contrast agent in X-ray and CT scans, it helps in visualizing blood vessels, organs, and tissues.
Pharmacokinetics Studies: Used in studies to understand the distribution and elimination of iodine-containing compounds in the body.
Radiopaque Markers: Employed in the development of radiopaque markers for surgical procedures.
Mechanism of Action
The primary mechanism of action of sodium;3,5-diacetamido-2,4,6-triiodobenzoate is its ability to block X-rays due to the presence of iodine atoms . The iodine atoms are electron-dense and effectively scatter or stop X-rays, allowing the visualization of structures containing the compound in contrast to those without it. This property makes it an effective contrast agent in medical imaging.
Comparison with Similar Compounds
Similar Compounds
- Sodium amidotrizoate
- Sodium diatrizoate
- Sodium iothalamate
Uniqueness
Sodium;3,5-diacetamido-2,4,6-triiodobenzoate is unique due to its specific structure, which provides a balance between radiopacity and low toxicity . Compared to other similar compounds, it has a lower systemic toxicity and is well-tolerated in various animal species .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
